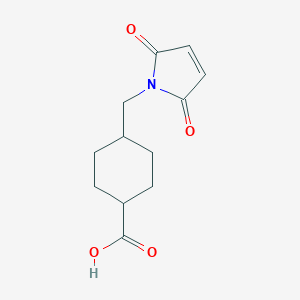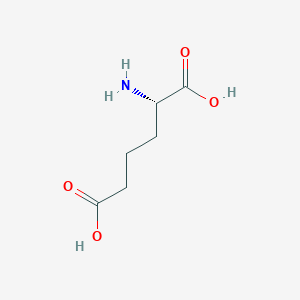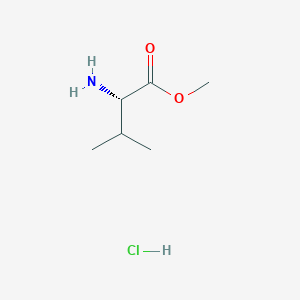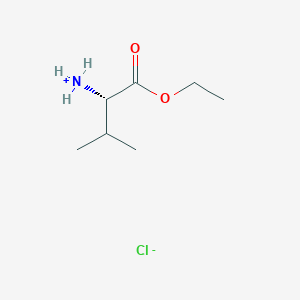
L-Phenylalaninmethylesterhydrochlorid
Übersicht
Beschreibung
Methyl L-phenylalaninate hydrochloride, also known as L-Phenylalanine methyl ester hydrochloride, is a white to pale cream crystalline powder . It belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . It is used in pharmaceutical, food, animal feed, cosmetic, and bio-chemical research .
Molecular Structure Analysis
The molecular formula of Methyl L-phenylalaninate hydrochloride is C10H14ClNO2 . Its linear formula is C6H5CH2CH(NH2)COOCH3·HCl . The molecular weight is 215.68 .Chemical Reactions Analysis
Methyl L-phenylalaninate hydrochloride has been used in the synthesis of chiral triazolium salts. These salts were found to be highly efficient catalysts in the annulation reaction of enals and 2-naphthols .Physical and Chemical Properties Analysis
Methyl L-phenylalaninate hydrochloride is a white to off-white fine crystalline powder . It has a melting point of 158-162 °C . Its specific rotation is [α]20/D +32.4°, c = 2 in ethanol .Wissenschaftliche Forschungsanwendungen
Peptidsynthese in Lösungsphase
L-Phenylalaninmethylesterhydrochlorid: wird häufig in der Peptidsynthese in Lösungsphase verwendet . Diese Methode beinhaltet die Herstellung von Peptiden durch Bildung von Bindungen zwischen Aminosäuren in einer flüssigen Lösung. Die Verbindung dient als geschützte Form der Aminosäure Phenylalanin, die in Peptidketten eingebaut werden kann, ohne unerwünschte Nebenreaktionen zu verursachen.
Herstellung von Aspartam
Die Verbindung wird bei der Biosynthese von N-(L-α-Aspartyl)-L-Phenylalaninmethylester verwendet, besser bekannt als Aspartam, ein weit verbreiteter künstlicher Süßstoff . Bestimmte Mikroorganismen können Aspartam aus L-Isoasparagin und this compound herstellen, was es zu einem wichtigen Bestandteil in der industriellen Produktion dieses Süßstoffs macht.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird Methyl-L-phenylalaninat-hydrochlorid zur Entwicklung neuer Medikamente verwendet . Seine Rolle als Baustein für komplexere Moleküle macht es unschätzbar wertvoll bei der Synthese potenzieller Pharmazeutika, insbesondere solcher, die mit den natürlichen Aminosäurensystemen des Körpers interagieren können.
Anwendungen in der Lebensmittelindustrie
Diese Verbindung findet Anwendungen in der Lebensmittelindustrie, insbesondere bei der Entwicklung von Lebensmittelzusatzstoffen und Aromastoffen . Seine Phenylalanin-Komponente ist unerlässlich für die Herstellung bestimmter Aromen und die Verbesserung des Geschmacksprofils verschiedener Lebensmittelprodukte.
Tierfutterzusatzstoffe
This compound: wird auch bei der Formulierung von Tierfutterzusatzstoffen verwendet . Aufgrund seines Aminosäuregehalts kann es den Nährwert von Tierfutter verbessern und ein besseres Wachstum und eine bessere Gesundheit bei Nutztieren fördern.
Kosmetikindustrie
In der Kosmetikindustrie wird Methyl-L-phenylalaninat-hydrochlorid bei der Synthese von Hautpflegeprodukten und anderen Kosmetika verwendet . Seine Eigenschaften können zur Entwicklung von Produkten beitragen, die die Hautgesundheit und das Erscheinungsbild verbessern sollen.
Safety and Hazards
Methyl L-phenylalaninate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water . If inhaled, the victim should be moved to fresh air . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .
Zukünftige Richtungen
While specific future directions for Methyl L-phenylalaninate hydrochloride are not mentioned in the search results, its use in the synthesis of chiral triazolium salts suggests potential applications in the field of organic chemistry . Furthermore, its use in various fields such as pharmaceutical, food, animal feed, cosmetic, and bio-chemical research indicates its broad applicability .
Wirkmechanismus
Target of Action
L-Phenylalanine methyl ester hydrochloride, also known as Methyl L-phenylalaninate hydrochloride, primarily targets two proteins: Fimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans . The Fimbrial protein is crucial for the pathogenicity of Neisseria gonorrhoeae, while Prothrombin plays a vital role in the blood clotting process in humans .
Mode of Action
It’s known that the compound interacts with these proteins, potentially altering their function .
Biochemical Pathways
L-Phenylalanine methyl ester hydrochloride is a derivative of the amino acid Phenylalanine. Phenylalanine is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is then converted into a brain chemical utilized to produce noradrenaline, promoting mental alertness and memory, elevating mood, and suppressing appetite .
Result of Action
It has been shown to improve lymphokine activated killer (lak) cell expansion in vitro . This suggests that the compound may have potential applications in immunotherapy.
Action Environment
Environmental factors can influence the action, efficacy, and stability of L-Phenylalanine methyl ester hydrochloride. For instance, the compound has been shown to act as a good inhibitor for the corrosion of mild steel in hydrochloric acid solution, with its inhibition efficiency increasing with the inhibitor concentration and temperature . This suggests that the compound’s action can be influenced by its concentration and the surrounding temperature.
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMLNPDTIFDDY-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948635 | |
| Record name | Methyl phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7524-50-7, 2577-90-4 | |
| Record name | L-Phenylalanine, methyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7524-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-phenylalaninate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-phenylalaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL L-PHENYLALANINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HK4Y94JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


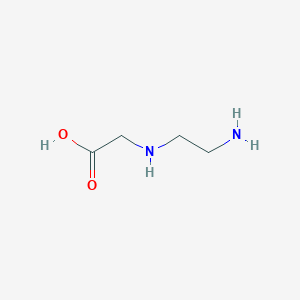
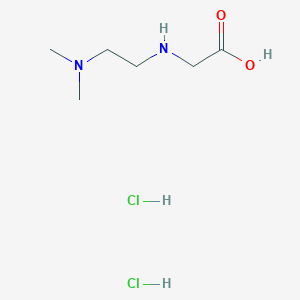
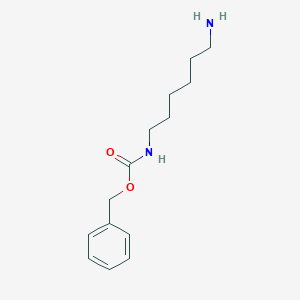





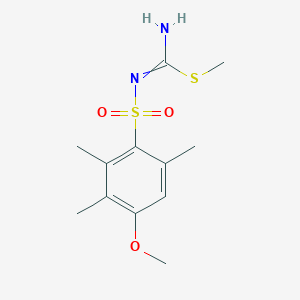
![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)
